N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of renewable resources, such as biomass-derived furfural, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furanones, amines, and substituted oxalamides, which can be further utilized in various applications .
Scientific Research Applications
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the oxalamide linkage can provide stability to the molecule .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various synthetic applications.
Furan-2-ylmethylamine: Another furan derivative with potential biological activity.
Oxalamide derivatives: Compounds with similar oxalamide linkages but different substituents.
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXCESOUXIVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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